methyl N-amino-N-(4-iodophenyl)carbamate
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Overview
Description
Methyl N-amino-N-(4-iodophenyl)carbamate is a chemical compound characterized by its molecular structure, which includes a methyl group, an amino group, and an iodophenyl group attached to a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-amino-N-(4-iodophenyl)carbamate typically involves the reaction of methyl isocyanate with 4-iodoaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0°C to 25°C. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the iodophenyl group to other functional groups.
Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Nucleophilic substitution reactions often involve the use of nucleophiles such as sodium azide or potassium iodide.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products can include amines or alcohols.
Scientific Research Applications
Chemistry: Methyl N-amino-N-(4-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its iodine atom makes it a useful reagent in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a labeling agent in biological studies to track the movement of molecules within cells.
Industry: In the chemical industry, it serves as a building block for the synthesis of more complex molecules used in various applications, including materials science and agriculture.
Mechanism of Action
The mechanism by which methyl N-amino-N-(4-iodophenyl)carbamate exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a precursor that undergoes palladium-catalyzed coupling with boronic acids to form biaryl compounds. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl N-amino-N-(4-chlorophenyl)carbamate
Methyl N-amino-N-(4-bromophenyl)carbamate
Methyl N-amino-N-(4-fluorophenyl)carbamate
Uniqueness: Methyl N-amino-N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which imparts different reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, making it more reactive in certain types of chemical reactions.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9IN2O2 |
---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
methyl N-amino-N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C8H9IN2O2/c1-13-8(12)11(10)7-4-2-6(9)3-5-7/h2-5H,10H2,1H3 |
InChI Key |
TZERPIDFAWVDLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=CC=C(C=C1)I)N |
Origin of Product |
United States |
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